molecular formula C21H20N6O2S B3296941 2-{[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 894067-60-8

2-{[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B3296941
CAS No.: 894067-60-8
M. Wt: 420.5 g/mol
InChI Key: MGYNOXDHWFUWCR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a furan-2-yl group and at the 3-position via a sulfanyl linker to a 1-(4-phenylpiperazin-1-yl)ethan-1-one moiety. Its synthesis typically involves nucleophilic substitution reactions, as exemplified by methods used for analogous triazolopyridazine derivatives. For instance, a brominated ethanone intermediate reacts with a thiol-containing heterocycle (e.g., tetrazole-5-thiol) in ethanol under basic conditions (triethylamine) to form the sulfanyl bridge .

Properties

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c28-20(26-12-10-25(11-13-26)16-5-2-1-3-6-16)15-30-21-23-22-19-9-8-17(24-27(19)21)18-7-4-14-29-18/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYNOXDHWFUWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by annulation of the triazole ring on thiadiazole . The reaction conditions often include the use of acid catalysts and refluxing in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-{[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in the Triazolopyridazine Core

  • Thiophen-2-yl (): Replaces oxygen with sulfur, altering electronic effects and hydrogen-bonding capacity .

Variations in the Amine/Amide Moiety

  • Phenylpiperazine (target compound): Common in CNS-targeting drugs due to affinity for serotonin and dopamine receptors .
  • Pyrrolidin-1-yl (): Reduces steric hindrance and may enhance metabolic stability compared to piperazine .
  • Morpholin-4-yl (): Increases polarity and hydrogen-bond acceptor capacity, improving solubility but possibly reducing blood-brain barrier penetration .

Linker Modifications

  • Sulfanyl (-S-) (target compound): Provides flexibility and moderate electron-withdrawing effects.
  • Acetyl (): Esters like ethyl carboxylate (e.g., 893993-14-1) may enhance bioavailability but introduce hydrolytic instability .

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / Identifier Core Substituent (Position 6) Amine/Amide Group Linker Key Properties/Implications Source
Target Compound Furan-2-yl 4-Phenylpiperazin-1-yl Sulfanyl Balanced polarity; CNS-targeting potential
2-{[6-(4-Ethylphenyl)-triazolo[...]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one () 4-Ethylphenyl Pyrrolidin-1-yl Sulfanyl Increased lipophilicity; metabolic stability
Thiophen-2-yl-(4-(4-(CF₃)phenyl)piperazin-1-yl)methanone () Thiophen-2-yl 4-(Trifluoromethyl)phenyl Methanone Enhanced receptor affinity; metabolic resistance
Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate 3,4-Dimethoxyphenyl Piperazine-1-carboxylate Acetyl Improved solubility; ester hydrolysis risk
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-yl-4-phenylpyridazin-3-one Phenyl 4-Fluorophenylpiperazin-1-yl Oxoethyl Fluorine-enhanced binding; polar morpholine

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis mirrors methods for triazolopyridazine derivatives, where brominated intermediates react with thiols under basic conditions . Analogous compounds with ethylphenyl or thiophene groups follow similar pathways .
  • Pharmacological Potential: Piperazine-containing analogs (e.g., ) are frequently explored for CNS activity, suggesting the target compound may share serotonin/dopamine receptor modulation .
  • Solubility vs. Permeability Trade-offs : Substitutions like morpholine (polar) versus pyrrolidine (compact) highlight design strategies to balance solubility and bioavailability .
  • Metabolic Considerations : The sulfanyl linker in the target compound may confer stability compared to ester-linked analogs (e.g., ), which face hydrolysis risks .

Biological Activity

The compound 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex heterocyclic molecule that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound integrates several pharmacologically relevant moieties including a furan ring, a triazole structure, and a pyridazine core. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit broad-spectrum antimicrobial properties. For instance, triazole derivatives have been reported to show activity against both Gram-positive and Gram-negative bacteria as well as fungi. In a study examining similar triazole derivatives, compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of triazole derivatives is notable. A review highlighted that certain 1,2,4-triazoles exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer). The introduction of specific substituents on the triazole ring can enhance biological activity; for example, compounds with trifluoromethyl groups showed increased potency compared to standard chemotherapeutics like doxorubicin .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : Triazole derivatives often act as inhibitors of key enzymes involved in microbial growth and cancer cell proliferation.
  • Receptor Modulation : The compound may bind to various receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its structural components. Modifications in the phenyl or piperazine rings can enhance or diminish its biological activity. For instance:

Modification TypeEffect on Activity
Addition of halogensIncreased antimicrobial potency
Substitution on the piperazine ringEnhanced anticancer activity

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Anticancer Evaluation : A derivative similar to this compound was tested against various cancer cell lines and showed promising results with IC50 values lower than 20 μM in multiple assays .
  • Antimicrobial Screening : In vitro studies demonstrated that a related triazole compound exhibited significant antimicrobial effects against Candida albicans and Aspergillus flavus, with MIC values substantially lower than those of conventional antifungal agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-{[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

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